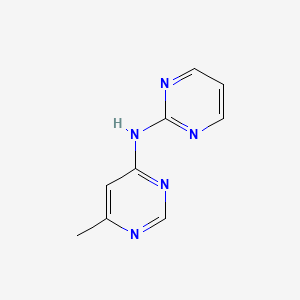

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features two pyrimidine rings, one of which is substituted with a methyl group at the 6-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine, also known as 6-methyl-N-(pyrimidin-2-yl)pyrimidin-4-amine, is a 2-aminopyrimidine derivative . The primary targets of this compound are likely to be various kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . These kinases play crucial roles in cell cycle control and signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition reduces the phosphorylation level of the Rb protein, thereby inhibiting transcription factors that control the transition from G1 to S phase of the cell cycle . As a result, the compound can block tumor cell proliferation and inhibit cancer cell growth .

Biochemical Pathways

The affected biochemical pathways primarily involve cell cycle control and signal transduction . By inhibiting kinase activity, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the arrest of cell proliferation and the potential death of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potential induction of cell death . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a hallmark. Therefore, the compound’s ability to inhibit kinase activity and disrupt cell cycle progression can lead to anti-cancer effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by light and temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other molecules in the environment. For example, the presence of certain enzymes or proteins could potentially affect the compound’s ability to bind to its target kinases . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, where 4-chloro-6-methylpyrimidin-2-amine is reacted with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water at 78°C under a nitrogen atmosphere. The reaction is facilitated by dichlorobis(triphenylphosphine)palladium(II) and sodium carbonate, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring positions, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Based on the search results, there is no direct information available regarding the applications of the compound "N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine". However, the search results do provide information on pyrimidine derivatives and their applications in various fields, which can be used to infer potential applications of the target compound.

Pyrimidine Derivatives: Properties and Applications

General Properties: Pyrimidine derivatives are a class of heterocyclic organic compounds with a wide range of applications in medicinal chemistry and materials science . They possess a pyrimidine ring, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .

Applications:

- Medicinal Chemistry: Pyrimidine derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, neuroprotective, antiviral, antimalarial, antihypertensive, and anticancer properties . Several pyrimidine-containing drugs have been approved for clinical use, such as Imatinib and Ceritinib (anticancer) and Macitentan (antihypertensive) .

- Tubulin Polymerization Inhibitors: Some pyrimidine derivatives exhibit anticancer activity by inhibiting tubulin polymerization . These molecules can disrupt the organization of the cellular microtubule network, leading to cell cycle arrest and apoptosis .

- M3 Muscarinic Acetylcholine Receptor (mAChR) Modulators: N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as positive allosteric modulators (PAMs) of the M3 mAChR . These compounds show potential as chemical tools for probing the physiological and pathological roles of M3 mAChRs .

- Synthesis of Pharmaceutical Intermediates: Pyrimidines are used in the synthesis of pharmaceutical intermediates, such as those used in the production of Nilotinib and Imatinib .

- Other Applications: Pyrimidine derivatives are used as rubber vulcanization accelerators, and in গেলling agents .

Specific Pyrimidine Derivatives and Their Applications:

- NSC 23766: This aminopyrimidine derivative acts as an inhibitor of the signaling G-protein RAC1 and has antiviral, muscarinic antagonist, and apoptosis-inducing properties .

- Amino-pyrimidine–curcumin analogs: These compounds have potential anti-proliferative activity and can induce apoptosis in cancer cells .

- 4-aryloxy-6-methylpyrimidin-2-amines: These compounds are synthesized and used as building blocks for more complex molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-aminopyrimidine: A basic structure with similar biological activities.

4-chloro-6-methylpyrimidin-2-amine: A precursor in the synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine.

Imatinib: A well-known kinase inhibitor with a pyrimidine-based structure.

Uniqueness

This compound is unique due to its dual pyrimidine ring system and the presence of a methyl group at the 6-position, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and other applications .

Activité Biologique

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its dual pyrimidine structure, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 6-position with a methyl group and an amine group at the 2-position. The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for drug development.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its structural similarity to known anticancer agents suggests potential interactions with key enzymes involved in cancer progression, particularly tyrosine kinases, which play a critical role in cell signaling pathways associated with tumor growth and metastasis .

Case Study:

A study evaluating similar pyrimidine derivatives demonstrated that compounds targeting EGFR (epidermal growth factor receptor) showed significant inhibition of cancer cell proliferation. The study highlighted that this compound could potentially act as an inhibitor of such pathways, warranting further investigation into its efficacy against various cancer types .

2. Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. This compound has shown activity against several bacterial strains, suggesting its potential use in treating infections.

Table: Comparative Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| 5-Fluorouracil | E. coli | 10 µg/mL |

| Merbarone | Staphylococcus aureus | 20 µg/mL |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been observed to inhibit specific kinases, which are crucial for cancer cell signaling.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly affecting the S-phase and G2/M transition .

- Antiviral Activity : Emerging research suggests that pyrimidine derivatives may also possess antiviral properties, acting against viral replication mechanisms .

Synthesis and Optimization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Various methods have been optimized to enhance yield and purity:

Synthesis Methods:

- Palladium-Catalyzed Cross-Coupling : Utilizing precursors such as 2-amino-4-chloro-6-methylpyrimidine.

- Microwave Irradiation : This technique has been employed to reduce reaction time and improve yields significantly.

Propriétés

IUPAC Name |

6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIIMNOOQOGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.